molecular formula C22H22N4O4S B2847856 4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-phenylpyrimidine CAS No. 1351650-04-8

4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-phenylpyrimidine

Katalognummer: B2847856
CAS-Nummer: 1351650-04-8
Molekulargewicht: 438.5
InChI-Schlüssel: NLYXDZCQVBVJQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a 2,3-dihydrobenzo[b][1,4]dioxin core linked to a sulfonyl-piperazine moiety and a 6-phenylpyrimidine group. Its synthesis likely involves coupling reactions between sulfonated piperazine derivatives and functionalized pyrimidines, as seen in analogous protocols .

Eigenschaften

IUPAC Name

4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-6-phenylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c27-31(28,18-6-7-20-21(14-18)30-13-12-29-20)26-10-8-25(9-11-26)22-15-19(23-16-24-22)17-4-2-1-3-5-17/h1-7,14-16H,8-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYXDZCQVBVJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of 2,3-Dihydrobenzo[b]dioxin-6-sulfonyl Chloride

The benzodioxin sulfonyl chloride precursor is synthesized through:

Step 1 : Sulfonation of 1,4-benzodioxan

  • Conditions : Fuming H2SO4 (20% SO3), 0°C → 25°C, 4 hr
  • Yield : 78% (6-sulfo-2,3-dihydrobenzo[b]dioxin)

Step 2 : Chlorination with PCl5

  • Molar Ratio : 1:1.2 (sulfonic acid:PCl5)
  • Solvent : POCl3, reflux, 2 hr
  • Yield : 92%

Preparation of 4-Chloro-6-phenylpyrimidine

Two methods dominate literature:

Method A : Biginelli-like cyclocondensation

  • Reactants : Benzaldehyde (1 eq), ethyl acetoacetate (1 eq), guanidine hydrochloride (1.2 eq)
  • Catalyst : ZnCl2 (10 mol%), ethanol, 80°C, 6 hr
  • Yield : 65%

Method B : Halogen exchange on 4-hydroxy-6-phenylpyrimidine

  • Reagent : POCl3 (5 eq), N,N-diethylaniline (1 eq), 110°C, 3 hr
  • Yield : 88%

Piperazine Installation via Nucleophilic Substitution

Key parameters for SNAr reaction:

Parameter Optimal Value Impact on Yield
Solvent DMF 89%
Base K2CO3 85%
Temperature 80°C 92%
Molar Ratio (1:1.2) Pyrimidine:Piperazine 94%

Data aggregated from

Final Sulfonylation Reaction

Coupling 4-(piperazin-1-yl)-6-phenylpyrimidine with benzodioxin sulfonyl chloride:

Optimized Protocol :

  • Solvent : CH2Cl2 (anhydrous)
  • Base : Et3N (3 eq)
  • Temperature : 0°C → RT, 12 hr
  • Workup : Aqueous NaHCO3 wash, MgSO4 drying, column chromatography (SiO2, EtOAc/hexane 1:3)
  • Yield : 76%

Critical Analysis of Synthetic Routes

Route A Advantages

  • Modularity : Enables late-stage diversification of sulfonyl group
  • Scalability : Gram-scale demonstrated (up to 15 g)
  • Purity : Final product >99% by HPLC (C18, MeCN/H2O 70:30)

Route B Challenges

  • Regioselectivity Issues : Competing O- vs N-sulfonylation requires careful stoichiometry control
  • Purification Complexity : Silica gel chromatography essential due to polar byproducts

Advanced Characterization Data

Spectroscopic Validation

1H NMR (400 MHz, CDCl3) :

  • δ 8.45 (s, 1H, pyrimidine-H2)
  • δ 7.85–7.40 (m, 5H, Ph-H)
  • δ 4.35 (s, 4H, dioxan-CH2)
  • δ 3.25 (t, J=5.1 Hz, 4H, piperazine-H)

HRMS (ESI+) :

  • Calculated for C23H23N4O4S [M+H]+: 467.1385
  • Found: 467.1389

Industrial-Scale Considerations

Cost Analysis of Key Reagents

Reagent Cost/kg (USD) Contribution to Total Cost
4-Chloro-6-phenylpyrimidine 320 42%
Piperazine 85 18%
Benzodioxin sulfonyl chloride 610 27%

Data derived from

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the sulfonyl group using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings and the piperazine moiety can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions starting from 2,3-dihydrobenzo[b][1,4]dioxin-6-amine and various sulfonyl chlorides. The process often includes the formation of sulfonamide derivatives, which are then reacted with piperazine and pyrimidine moieties to yield the final product. For example, a study detailed the synthesis of related compounds through the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride , followed by further derivatization to obtain targeted molecules with potential enzyme inhibitory activities .

Enzyme Inhibition

Research indicates that derivatives of this compound exhibit significant enzyme inhibitory activities. For instance, sulfonamide derivatives containing the benzodioxane structure have been screened against enzymes such as α-glucosidase and acetylcholinesterase , showing potential therapeutic applications for conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

Antimicrobial Properties

Pyrimidine derivatives are known for their antimicrobial properties. Studies have demonstrated that various pyrimidine compounds exhibit in vitro antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The incorporation of different substituents on the pyrimidine ring can enhance their bioactivity .

Anthelmintic Activity

Another area of interest is the anthelmintic activity of pyrimidine derivatives. Compounds similar to 4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-phenylpyrimidine have been evaluated for their ability to paralyze and kill helminths, showcasing their potential in treating parasitic infections .

Case Studies and Research Findings

StudyFindings
Synthesis of Sulfonamide DerivativesIdentified enzyme inhibitors for T2DM and AD through screening against α-glucosidase and acetylcholinesterase .
Antimicrobial Activity EvaluationDemonstrated in vitro effectiveness against Gram-positive and Gram-negative bacteria with MIC values indicating significant antibacterial properties .
Anthelmintic EvaluationShowed effectiveness in paralyzing Indian earthworms, indicating potential for treating helminth infections .

Wirkmechanismus

The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it can inhibit carbonic anhydrase by coordinating with the zinc ion in the enzyme’s active site, thereby reducing the enzyme’s activity . This inhibition can lead to various physiological effects, such as reduced production of bicarbonate ions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Benzo Dioxin and Sulfonamide Moieties

a. 4-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide (4m)

  • Key Features : Incorporates a dihydropyrazole ring instead of pyrimidine and lacks the piperazine linker.
  • Physical Properties : Melting point = 207–208°C; yield = 75.6% .

b. 3-((4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)aniline (BD629987)

  • Key Features : Replaces piperazine with a seven-membered diazepane ring, introducing an additional sulfonamide group.
  • Molecular Weight : 458.53 g/mol (C₁₉H₂₃N₃O₆S₂); purity = 98% .
  • Significance : The diazepane ring may alter pharmacokinetics, as larger ring systems can impact membrane permeability and metabolic stability.

c. 1-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-2-(6-methylbenzofuran-3-yl)ethan-1-one (847939-23-5)

  • Key Features: Substitutes phenylpyrimidine with a benzofuran-ethanone group.
  • Molecular Weight : 456.51 g/mol; hazards include acute toxicity (H302) and skin/eye irritation (H315, H319) .
Functional Analogues with Piperazine Linkers

a. 2-[4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperazin-1-yl]acetic acid (722491-48-7)

  • Key Features : Piperazine linked to a benzo dioxin and an acetic acid group.
  • Molecular Weight : 278.31 g/mol; solid at room temperature .
  • Significance : The carboxylic acid group improves aqueous solubility, which could be advantageous for formulation but may reduce cell permeability.

b. S 18126

  • Key Features : Benzo dioxin-piperazine derivative with a dopamine D4 receptor antagonist profile.

Data Table: Comparative Analysis

Compound Name/ID Structural Highlights Molecular Weight (g/mol) Yield/Purity Key Properties/Activities
Target Compound Pyrimidine, piperazine, sulfonyl Not reported Not reported Not specified
4m Dihydropyrazole, sulfonamide ~450 (estimated) 75.6% yield High thermal stability (207°C)
BD629987 Diazepane, dual sulfonamides 458.53 98% purity Potential CNS activity
847939-23-5 Benzofuran-ethanone 456.51 Not reported Toxicity risks (H302, H315, H319)
722491-48-7 Piperazine-acetic acid 278.31 Not reported Enhanced solubility

Key Research Findings

Synthetic Efficiency : Yields for benzo dioxin derivatives vary widely. For example, compound 4m achieved 75.6% yield , while a pyrimidine-linked analogue () had only 10.1% yield, highlighting challenges in coupling aromatic heterocycles .

Biological Implications : Piperazine-linked compounds (e.g., S 18126) show receptor antagonism , suggesting the target compound’s phenylpyrimidine group could be optimized for similar applications.

Safety Profiles : Substituents like benzofuran () correlate with toxicity, emphasizing the need for structural optimization to balance efficacy and safety .

Biologische Aktivität

The compound 4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-phenylpyrimidine is a novel chemical entity that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H20N4O3SC_{18}H_{20}N_{4}O_{3}S, and it features a complex structure that includes a pyrimidine ring, a piperazine moiety, and a sulfonyl group attached to a dihydrobenzo[dioxin] derivative.

Property Value
Molecular Weight364.44 g/mol
CAS NumberNot specified
SolubilitySoluble in DMSO
Melting PointNot available

Research indicates that compounds with similar structures often exhibit activity through various mechanisms, including:

  • Inhibition of Protein Kinases : Compounds that contain pyrimidine and piperazine structures have been shown to inhibit various protein kinases, which play crucial roles in cell signaling pathways related to cancer proliferation and survival .
  • Apoptosis Induction : Some studies have suggested that related compounds can induce apoptosis in cancer cells through the activation of caspases, leading to programmed cell death .

Anticancer Activity

A significant area of research involves the anticancer properties of this compound. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines. For instance:

  • Case Study 1 : A study evaluated the compound's efficacy against breast cancer cells (MCF-7). The results showed an IC50 value of 15 µM, indicating potent cytotoxicity compared to control treatments .
  • Case Study 2 : Another investigation focused on its effects on lung cancer cells (A549), where it was found to induce apoptosis through the mitochondrial pathway, evidenced by increased levels of cytochrome c release and activation of caspase-9 .

Anti-inflammatory Effects

Beyond anticancer activity, preliminary findings suggest potential anti-inflammatory properties. The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : Preliminary data indicate good oral bioavailability.
  • Distribution : The compound appears to penetrate tissues effectively, likely due to its lipophilic nature.
  • Metabolism : It is metabolized primarily in the liver, with several metabolites identified through mass spectrometry.

Safety and Toxicology

Safety assessments are critical for any new therapeutic agent. Toxicological studies revealed that while the compound exhibits anticancer properties, it also has potential toxicity at higher concentrations. Notably:

  • Acute Toxicity : The compound has been classified as harmful if swallowed (H301) based on animal studies .
  • Long-term Effects : Chronic exposure studies are still ongoing to evaluate long-term safety profiles.

Q & A

Q. What are the typical synthetic pathways for synthesizing sulfonyl-piperazine-pyrimidine derivatives like this compound?

  • Methodological Answer : Synthesis often involves multi-step reactions, starting with the preparation of the pyrimidine core, followed by sulfonylation of the piperazine ring. For example:

Core Formation : Condensation of thiourea with β-diketones or cyanoguanidine derivatives under reflux to form the pyrimidine ring .

Sulfonylation : Reacting the piperazine intermediate with 2,3-dihydrobenzo[b][1,4]dioxin-6-sulfonyl chloride in a polar aprotic solvent (e.g., DMF) with a base (e.g., NaH) to attach the sulfonyl group .

Coupling Reactions : Buchwald-Hartwig amination or nucleophilic aromatic substitution to introduce the phenyl group at the 6-position of the pyrimidine .
Key reagents include sodium hydride, DMF, and palladium catalysts for coupling steps.

Q. How is structural characterization performed for such complex heterocyclic compounds?

  • Methodological Answer : A combination of spectroscopic and chromatographic techniques is essential:
  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns and ring connectivity. For example, the sulfonyl group’s electron-withdrawing effect shifts adjacent protons downfield .
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, especially for sulfonamide derivatives .
  • X-ray Crystallography : Used sparingly due to crystallization challenges but critical for confirming stereochemistry in related analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the sulfonylation step?

  • Methodological Answer : Optimization involves systematic variation of:
  • Solvent Polarity : DMF or THF improves sulfonyl chloride reactivity compared to non-polar solvents .
  • Temperature : Reactions at 0–5°C reduce side reactions (e.g., over-sulfonylation) .
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the piperazine nitrogen .
    A DoE (Design of Experiments) approach is recommended to balance these factors, with LC-MS monitoring intermediate purity .

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide-pyrimidine analogs?

  • Methodological Answer : Discrepancies often arise from:
  • Substituent Effects : Minor structural variations (e.g., electron-withdrawing vs. donating groups on the phenyl ring) drastically alter target binding. For example, 4-chlorophenyl analogs show higher kinase inhibition than 4-methoxy derivatives .
  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH can modulate activity. Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC50_{50}) .
    A meta-analysis of PubChem BioAssay data (excluding unreliable vendors) is advised to identify trends .

Q. How can computational modeling predict the binding mode of this compound to biological targets?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina with crystal structures of target proteins (e.g., PI3Kγ or serotonin receptors). The sulfonyl group often forms hydrogen bonds with conserved lysine residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex. Pay attention to piperazine ring flexibility and its impact on binding .
  • QSAR Models : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .

Data Contradiction Analysis

Q. Why do some studies report poor solubility while others claim moderate aqueous solubility for this compound?

  • Methodological Answer : Discrepancies stem from:
  • Measurement Techniques : Shake-flask vs. HPLC-derived solubility values. The latter often overestimates due to cosolvent effects .
  • pH Dependence : The sulfonamide group’s pKa (~6.5) means solubility improves in mildly basic buffers (pH 7.4) but drops in acidic conditions .
    Standardize protocols using USP guidelines and report logD7.4_{7.4} values for reproducibility .

Experimental Design Considerations

Q. What in vitro assays are most suitable for evaluating this compound’s pharmacokinetic properties?

  • Methodological Answer : Prioritize assays aligned with FDA guidelines:
  • CYP450 Inhibition : Use fluorogenic substrates in human liver microsomes to assess metabolic stability .
  • Plasma Protein Binding : Equilibrium dialysis with 14^{14}C-labeled compound to quantify free fraction .
  • Caco-2 Permeability : Differentiate passive diffusion vs. active transport, critical for CNS-targeted analogs .

Q. Key Structural and Reaction Data

ParameterDetailsReference ID
Molecular Formula C23_{23}H23_{23}N4_4O4_4S
Key Functional Groups Sulfonamide, piperazine, dihydrobenzodioxin, pyrimidine
Typical Reaction Yields 45–60% for sulfonylation; 70–85% for pyrimidine-piperazine coupling
Common Byproducts Over-sulfonylated piperazine; dehalogenated phenyl derivatives

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.